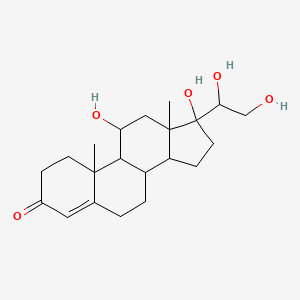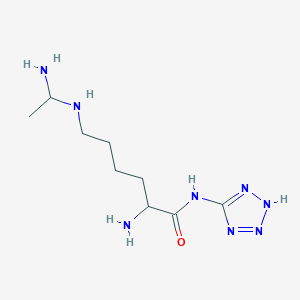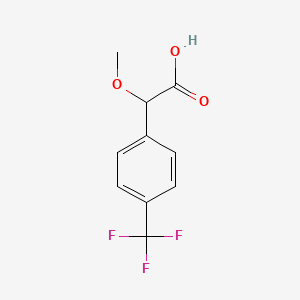
2-Methoxy-2-(4-(trifluoromethyl)phenyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-2-(4-(trifluoromethyl)phenyl)acetic acid is a chemical compound known for its unique structural properties and applications in various fields. It is commonly used as a derivatizing agent in Mosher ester analysis, an NMR-based method for determining the absolute configuration of the chiral carbon center in a secondary alcohol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-2-(4-(trifluoromethyl)phenyl)acetic acid typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with methanol in the presence of a base, followed by oxidation to form the desired product. The reaction conditions often include the use of solvents like ether and benzene, and the product is purified through washing with sulfuric acid, water, and drying over magnesium sulfate .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the same basic steps but utilizes industrial-grade equipment and reagents to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methoxy-2-(4-(trifluoromethyl)phenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: It can be reduced under specific conditions to yield other products.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium and copper catalysts, which enhance reaction rates and improve regioselectivity . Other reagents like ethyl acrylate and potassium bicarbonate are also used in specific reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various carboxylic acid derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Wissenschaftliche Forschungsanwendungen
2-Methoxy-2-(4-(trifluoromethyl)phenyl)acetic acid has numerous applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Methoxy-2-(4-(trifluoromethyl)phenyl)acetic acid involves its interaction with specific molecular targets and pathways. For example, as a peroxisome proliferator-activated receptor agonist, it regulates gene expression involved in inflammation and metabolism . The compound’s methoxy and trifluoromethyl groups contribute to its unique reactivity and binding properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Methoxyphenylacetic acid
- α-Lipoic Acid
- Ethyl 2-(Chlorosulfonyl)acetate
- Citric acid
- 4-(Trifluoromethoxy)aniline
- ®-(-)-alpha-Methoxyphenylacetic acid
- (Trifluoromethoxy)benzene
- Folic acid
- 3-(Trifluoromethoxy)bromobenzene
Uniqueness
2-Methoxy-2-(4-(trifluoromethyl)phenyl)acetic acid stands out due to its trifluoromethyl group, which imparts unique chemical properties such as increased lipophilicity and metabolic stability. These characteristics make it particularly valuable in pharmaceutical and industrial applications.
Eigenschaften
Molekularformel |
C10H9F3O3 |
|---|---|
Molekulargewicht |
234.17 g/mol |
IUPAC-Name |
2-methoxy-2-[4-(trifluoromethyl)phenyl]acetic acid |
InChI |
InChI=1S/C10H9F3O3/c1-16-8(9(14)15)6-2-4-7(5-3-6)10(11,12)13/h2-5,8H,1H3,(H,14,15) |
InChI-Schlüssel |
BGIFJRABVHLYND-UHFFFAOYSA-N |
Kanonische SMILES |
COC(C1=CC=C(C=C1)C(F)(F)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[[2-[1-Acetyloxy-4-methyl-3-[3-methylbutanoyloxymethyl-[3-methyl-2-[(1-methylpiperidine-2-carbonyl)amino]pentanoyl]amino]pentyl]-1,3-thiazole-4-carbonyl]amino]-2-methyl-5-phenylpentanoic acid](/img/structure/B12294468.png)
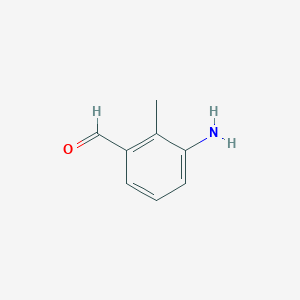

![(1S,3S,8R,11S,12S,14S,15S,16R)-15-[(1S)-1-(dimethylamino)ethyl]-14-hydroxy-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadec-4-en-6-one](/img/structure/B12294502.png)
![2-[benzyl-[4-(2-fluoroethoxy)phenyl]sulfonylamino]-N-hydroxy-3-methylbutanamide](/img/structure/B12294510.png)
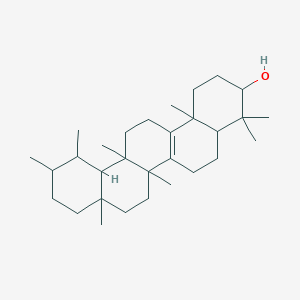
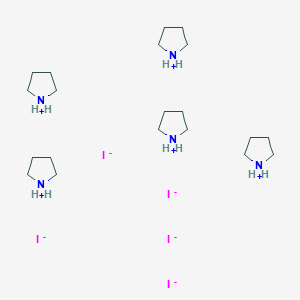
![2-(11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-oxoacetaldehyde](/img/structure/B12294526.png)
